2-(3-Bromo-2-methylphenyl)propanoicacid
Description
2-(3-Bromo-2-methylphenyl)propanoic acid is a brominated aromatic carboxylic acid characterized by a phenyl ring substituted with a bromine atom at position 3 and a methyl group at position 2. The propanoic acid moiety is attached to the phenyl ring at position 2, creating a sterically hindered structure.
Properties
Molecular Formula |
C10H11BrO2 |
|---|---|
Molecular Weight |
243.10 g/mol |
IUPAC Name |
2-(3-bromo-2-methylphenyl)propanoic acid |
InChI |
InChI=1S/C10H11BrO2/c1-6-8(7(2)10(12)13)4-3-5-9(6)11/h3-5,7H,1-2H3,(H,12,13) |
InChI Key |
BCSRXAKBMVHVCE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Br)C(C)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-2-methylphenyl)propanoic acid typically involves the bromination of 2-methylphenylpropanoic acid. One common method includes the use of bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the phenyl ring .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow reactors. These methods allow for better control over reaction parameters and can lead to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromo-2-methylphenyl)propanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly employed
Major Products Formed
Substitution: Products include derivatives with different functional groups replacing the bromine atom.
Oxidation: Products include carboxylic acids or ketones.
Reduction: Products include the corresponding hydrogenated compounds
Scientific Research Applications
2-(3-Bromo-2-methylphenyl)propanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Used in the production of pharmaceuticals and other fine chemicals
Mechanism of Action
The mechanism of action of 2-(3-Bromo-2-methylphenyl)propanoic acid involves its interaction with specific molecular targets. The bromine atom and the carboxylic acid group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
Key Observations :
- Electronic Effects : Bromine (electron-withdrawing) and methyl/ethyl (electron-donating) groups influence electronic distribution, altering acidity and interaction with biological targets.
- Hydrogen Bonding: Carboxyl groups in phenylpropanoic acids form dimers via O–H···O bonds , a feature critical to crystallinity and solubility.
Physical and Chemical Properties
Notes:
- The aromatic bromine and methyl groups reduce water solubility compared to aliphatic analogs like 2-bromo-2-methyl-propanoic acid .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
